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Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid of interest within the scientific community,
particularly in the fields of natural product synthesis and pharmacology. This document
provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed
experimental protocol for its enantioselective synthesis. While specific quantitative biological
data for (+)-N-Methylallosedridine is not extensively available in public literature, this guide
also discusses the known biological activities of structurally related piperidine alkaloids to
provide context for its potential pharmacological applications.

Chemical Structure and Properties

(+)-N-Methylallosedridine is a saturated heterocyclic compound featuring a piperidine ring
substituted at the 2-position with a 2-hydroxypropyl group and a methyl group attached to the
nitrogen atom. Its chemical formula is CoH19NO, and it has a molecular weight of 157.25 g/mol
. The CAS number for this compound is 41447-16-9. The key structural feature of (+)-N-
Methylallosedridine is its specific stereochemistry, designated as the "(+)-allo” isomer. Based
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on synthetic routes aiming for this class of molecules, the absolute configuration is inferred to
be (2R, 2'S).

Table 1: Physicochemical Properties of (+)-N-Methylallosedridine

Property Value Source
Molecular Formula CoH19NO

Molecular Weight 157.25 g/mol

CAS Number 41447-16-9

(+)-1-(1-methyl-piperidin-2-yl)-
Synonym
propan-2-ol

i ] Inferred from synthetic
Inferred Absolute Configuration (2R, 2'S)
precursors

Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of piperidine alkaloids, including (+)-N-Methylallosedridine,
often employs strategic stereocontrolled reactions to establish the desired chiral centers. A key
approach involves the use of chiral catalysts and reagents to direct the formation of the specific
stereoisomer. The following protocol is based on established methodologies for the synthesis of
related compounds, such as the work by Yadav et al. on the enantioselective synthesis of
sedridine and allosedridine analogs.[1][2]

Experimental Workflow for the Synthesis of (+)-N-Methylallosedridine
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Caption: Synthetic workflow for (+)-N-Methylallosedridine.
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Detailed Methodologies:

o Step 1: Maruoka-Keck Allylation: This reaction is employed to stereoselectively form a
homoallylic alcohol from an aldehyde. A suitable starting aldehyde is reacted with
allyltributyltin in the presence of a chiral titanium-based catalyst. The choice of the chiral
ligand associated with the titanium catalyst is critical for establishing the desired
stereochemistry at the newly formed chiral center.

o Step 2: Wacker Oxidation: The terminal alkene of the homoallylic alcohol intermediate is then
oxidized to a methyl ketone. This is typically achieved using a palladium(ll) catalyst, such as
palladium chloride, with a copper(l) co-catalyst in an oxygen atmosphere.

o Step 3: Corey-Bakshi-Shibata (CBS) Reduction: The resulting methyl ketone is
stereoselectively reduced to a secondary alcohol using a chiral oxazaborolidine catalyst,
known as the CBS reagent. The specific enantiomer of the CBS reagent used will determine
the stereochemistry of the resulting hydroxyl group.

o Step 4: N-Methylation and Cyclization: The final steps involve the introduction of the N-
methyl group and the formation of the piperidine ring. This can be accomplished through a
reductive amination reaction with methylamine, followed by cyclization to yield the final
product, (+)-N-Methylallosedridine.

Biological Activity

While specific quantitative bioactivity data, such as ICso or Ki values, for (+)-N-
Methylallosedridine are not readily available in the scientific literature, the broader class of
piperidine alkaloids is known to exhibit a wide range of pharmacological activities. These
activities are often attributed to their ability to interact with various biological targets, including
receptors and enzymes in the central and peripheral nervous systems.

General Biological Activities of Piperidine Alkaloids:

» Neurological and CNS Effects: Many piperidine alkaloids are known to have effects on the
central nervous system.

» Antimicrobial and Antiviral Properties: Some members of this class have demonstrated
activity against various pathogens.
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e Enzyme Inhibition: The piperidine scaffold is a common motif in the design of enzyme
inhibitors.

Further research is required to elucidate the specific biological targets and pharmacological
profile of (+)-N-Methylallosedridine.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of
(+)-N-Methylallosedridine in any particular signaling pathways. Given the general neuroactive
properties of many piperidine alkaloids, it is plausible that this compound could interact with
neurotransmitter receptor signaling pathways, such as those involving acetylcholine or
dopamine. However, this remains speculative without direct experimental evidence.

Logical Relationship for Investigating Potential Signaling Pathway Involvement
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Caption: A logical workflow for investigating signaling pathways.

Conclusion

(+)-N-Methylallosedridine is a chiral piperidine alkaloid with a defined, albeit inferred,
stereochemistry. Its enantioselective synthesis can be achieved through established
stereocontrolled methodologies. While its specific biological activities and the signaling
pathways it may modulate are yet to be fully characterized, the broader family of piperidine
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alkaloids displays a wide range of pharmacological properties, suggesting that (+)-N-
Methylallosedridine could be a valuable molecule for further investigation in drug discovery
and development. This guide provides a foundational resource for researchers interested in the
synthesis and potential biological evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

